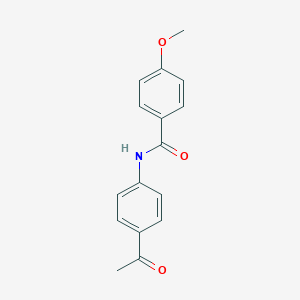

N-(4-acetylphenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)12-3-7-14(8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBJBHMULRQFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352231 | |

| Record name | N-(4-acetylphenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72269-25-1 | |

| Record name | N-(4-Acetylphenyl)-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-acetylphenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Characterization Guide: N-(4-acetylphenyl)-4-methoxybenzamide

CAS Registry Number: 72269-25-1 Molecular Formula: C₁₆H₁₅NO₃ Molecular Weight: 269.30 g/mol [1]

Executive Summary & Structural Significance

This guide details the synthesis, structural validation, and quality control protocols for N-(4-acetylphenyl)-4-methoxybenzamide . This compound represents a critical scaffold in medicinal chemistry, serving as a structural hybrid between p-anisic acid derivatives and acetophenone-based signaling molecules.

Its structural rigidity, conferred by the central amide linkage between two para-substituted aromatic rings, makes it an ideal model for:

-

Liquid Crystal Mesogens: Studying rod-like molecular alignment.

-

Drug Discovery: Acting as a precursor for tubulin polymerization inhibitors and anti-inflammatory agents where the p-methoxy and p-acetyl groups function as hydrogen bond acceptor/donor motifs.

Synthetic Pathway & Rationale

To ensure high purity and yield, the synthesis follows a nucleophilic acyl substitution mechanism (Schotten-Baumann conditions) rather than direct thermal dehydration, which often leads to degradation.

Reaction Logic

-

Nucleophile: 4-Aminoacetophenone (The amine is moderately nucleophilic but deactivated by the electron-withdrawing acetyl group).

-

Electrophile: 4-Methoxybenzoyl chloride (Highly reactive acid chloride).

-

Base (Scavenger): Pyridine or Triethylamine (TEA). Essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

Figure 1: Step-wise synthetic workflow emphasizing the role of the base scavenger.

Experimental Protocol

-

Preparation: Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous Dichloromethane (DCM). Add Pyridine (1.2 eq) and cool to 0°C.

-

Addition: Dropwise addition of 4-methoxybenzoyl chloride (1.1 eq) dissolved in DCM. Critical Control Point: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

-

Workup: Stir at room temperature for 4–6 hours. The product often precipitates. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Recrystallize from Ethanol or DMF/Water mixtures to remove trace starting materials.

Spectroscopic Characterization

This section defines the "Fingerprint of Identity." A sample is only considered valid if it meets all criteria below.

A. Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d₆ is required.[2] The rigid amide backbone often leads to poor solubility in CDCl₃, and DMSO prevents the exchange of the amide proton, allowing for its integration.

¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Amide NH | 10.20 – 10.40 | Singlet (br) | 1H | Highly deshielded by C=O anisotropy and H-bonding. |

| Ar-H (Ring B) | 7.90 – 8.00 | Doublet (J≈8.8Hz) | 2H | Ortho to Acetyl (Electron Withdrawing Group). |

| Ar-H (Ring A) | 7.90 – 7.95 | Doublet (J≈8.8Hz) | 2H | Ortho to Amide Carbonyl. |

| Ar-H (Ring B) | 7.75 – 7.85 | Doublet (J≈8.8Hz) | 2H | Ortho to Amide Nitrogen. |

| Ar-H (Ring A) | 7.00 – 7.10 | Doublet (J≈8.8Hz) | 2H | Ortho to Methoxy (Electron Donating Group - Shielded). |

| Methoxy | 3.80 – 3.85 | Singlet | 3H | Characteristic O-CH₃ shift. |

| Acetyl | 2.50 – 2.60 | Singlet | 3H | Characteristic ketone methyl. |

Note: The aromatic region shows two distinct AA'BB' systems. The protons ortho to the acetyl and amide carbonyl groups will be the most downfield.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum must resolve the two distinct carbonyl environments.

-

3300 – 3350 cm⁻¹: N-H Stretching (Sharp band).

-

1675 – 1685 cm⁻¹: C=O Stretching (Ketone - Acetyl group).

-

1645 – 1660 cm⁻¹: C=O Stretching (Amide I band).

-

1250 cm⁻¹: C-O Stretching (Aryl ether).

C. Mass Spectrometry[3]

-

Technique: ESI-MS (Positive Mode).

-

Target Ion: [M+H]⁺ = 270.3 m/z.

-

Fragment Ions: Loss of methoxy group or cleavage at the amide bond may be observed at higher collision energies.

Quality Control & Analytical Workflow

To ensure reproducibility in drug development assays, the following self-validating workflow must be executed for every batch.

Figure 2: Analytical decision tree for batch release.

Troubleshooting Critical Impurities

-

Doublet at 6.6 ppm (NMR): Indicates unreacted 4-aminoacetophenone (amine protons). Remedy: Acid wash.

-

Broad peak >12 ppm (NMR): Indicates hydrolyzed 4-methoxybenzoic acid. Remedy: Bicarbonate wash.

-

Low Melting Point: Indicates solvent occlusion (likely DCM). Remedy: Dry under high vacuum at 60°C for 12h.

References

-

Synthetic Methodology (Analogous): National Institutes of Health (NIH) - PubChem. (2025). N-(4-Acetylphenyl)benzamide (Analogous Amide Synthesis). Retrieved from [Link]

-

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS: Spectral Database for Organic Compounds (Ref: p-Anisic acid derivatives). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of N-(4-acetylphenyl)-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-acetylphenyl)-4-methoxybenzamide is a chemical compound of interest within the broader class of benzamides, a scaffold frequently encountered in medicinal chemistry and materials science. Its structure, featuring a central amide linkage connecting a 4-acetylphenyl group and a 4-methoxyphenyl group, suggests potential for diverse biological activities and applications. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectral characteristics, and a discussion of its potential significance in research and development, grounded in data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction/Reference |

| Molecular Formula | C₁₆H₁₅NO₃ | Based on its chemical structure. |

| Molecular Weight | 269.30 g/mol | Calculated from the molecular formula. |

| Melting Point | Estimated to be in the range of 170-190 °C | The related precursor, 4-Methoxybenzamide, has a melting point of 164-167 °C[1][2]. The addition of the acetylphenyl group would likely increase the melting point. |

| Boiling Point | High, likely > 400 °C with decomposition | Amides generally have high boiling points due to strong intermolecular hydrogen bonding. |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Sparingly soluble in water. | The amide and ketone functionalities suggest solubility in polar organic solvents. |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on the appearance of similar benzamide derivatives. |

Synthesis of N-(4-acetylphenyl)-4-methoxybenzamide

The synthesis of N-(4-acetylphenyl)-4-methoxybenzamide can be readily achieved via the acylation of 4-aminoacetophenone with 4-methoxybenzoyl chloride. This is a standard method for amide bond formation.

Experimental Protocol:

Step 1: Synthesis of N-(4-acetylphenyl)-4-methoxybenzamide

This protocol is adapted from the general synthesis of N-substituted benzamides.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminoacetophenone (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Slowly add a solution of 4-methoxybenzoyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Analysis (Predicted)

While experimental spectra for N-(4-acetylphenyl)-4-methoxybenzamide are not available, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings, the acetyl group, the methoxy group, and the amide proton.

-

Amide Proton (N-H): A broad singlet is expected in the downfield region (around δ 8.0-9.0 ppm).

-

Aromatic Protons (4-acetylphenyl ring): Two doublets are anticipated, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the acetyl group will be further downfield than those ortho to the amide nitrogen.

-

Aromatic Protons (4-methoxyphenyl ring): Two doublets are also expected for this 1,4-disubstituted ring. The protons ortho to the carbonyl group will be downfield compared to those ortho to the methoxy group.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.

-

Acetyl Protons (-COCH₃): A sharp singlet is expected around δ 2.5-2.6 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for all 16 carbon atoms in the molecule.

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region, one for the amide carbonyl (around 165-170 ppm) and one for the ketone carbonyl (around 195-200 ppm).

-

Aromatic Carbons: A series of signals in the aromatic region (δ 110-165 ppm) corresponding to the carbons of both benzene rings. The carbon bearing the methoxy group will be significantly upfield, while the carbons attached to the carbonyl groups and the nitrogen atom will be downfield.

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-56 ppm.

-

Acetyl Carbon (-COCH₃): A signal is expected around δ 26-27 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong absorption band around 1250 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 269 would be expected. Key fragmentation patterns could include:

-

Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 226.

-

Cleavage of the amide bond, leading to fragments corresponding to the 4-methoxybenzoyl cation (m/z = 135) and the 4-acetylphenylaminyl radical.

-

Loss of the methoxy group (-OCH₃) from the 4-methoxybenzoyl fragment to give a fragment at m/z = 104.

Potential Applications and Biological Activity

While no specific biological activities have been reported for N-(4-acetylphenyl)-4-methoxybenzamide, the benzamide scaffold is a well-established pharmacophore. Derivatives of benzamide have shown a wide range of biological activities, including:

-

Antimicrobial and Antiviral Agents: Many benzamide derivatives have been investigated for their efficacy against various pathogens.

-

Enzyme Inhibitors: The benzamide structure is present in numerous enzyme inhibitors, including poly(ADP-ribose) polymerase (PARP) inhibitors and histone deacetylase (HDAC) inhibitors, which are important targets in cancer therapy.

-

Central Nervous System (CNS) Agents: Certain benzamides act as dopamine receptor antagonists and are used as antipsychotic and antiemetic drugs.

The presence of the acetyl and methoxy groups on the phenyl rings of N-(4-acetylphenyl)-4-methoxybenzamide provides handles for further chemical modification, allowing for the exploration of structure-activity relationships and the potential optimization of biological activity.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for N-(4-acetylphenyl)-4-methoxybenzamide is not available. However, based on the safety data for related benzamides, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been fully investigated. It should be handled with care, avoiding inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(4-acetylphenyl)-4-methoxybenzamide is a molecule with potential for further investigation in both medicinal chemistry and materials science. While detailed experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties and biological activities.

References

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of N-(4-acetylphenyl)-4-methoxybenzamide

[1][2]

CAS Registry Number: 72269-25-1

Formula:

Executive Summary & Molecular Identity[3][4][5]

In the context of medicinal chemistry, N-(4-acetylphenyl)-4-methoxybenzamide serves as a quintessential diaryl amide scaffold .[1][2][3] Structurally, it bridges an electron-rich p-anisoyl ring with an electron-deficient p-acetylaniline moiety.[1][2][3][4] This "push-pull" electronic character influences its solubility, crystal packing, and spectroscopic signature.[1][3][5][4][6]

While the nominal molecular weight is often cited as 269.30 g/mol , high-precision drug development requires a distinction between the Average Molecular Weight (for stoichiometric calculations) and the Monoisotopic Mass (for Mass Spectrometry validation).[1][2][4][6]

Table 1: Molecular Weight Specifications

| Parameter | Value | Application Context |

| Average Molecular Weight | 269.295 g/mol | Gravimetric synthesis, molarity calculations. |

| Monoisotopic Mass | 269.1052 Da | HRMS (High-Resolution Mass Spectrometry) target |

| Exact Mass | 269.105193 Da | Theoretical baseline for isotopic abundance calc.[1][2][3][5][4][6] |

| Molecular Formula | Elemental Analysis validation. |

Synthesis Protocol: Acyl Chloride Coupling

To ensure high purity and yield, we utilize a nucleophilic acyl substitution pathway.[1][2][3][5][4][6] This method is preferred over carbodiimide coupling (e.g., EDC/HOBt) for this specific substrate because the acid chloride intermediate drives the reaction to completion rapidly without forming difficult-to-remove urea byproducts.[1][2][3]

Reaction Logic

The reaction involves the attack of the nucleophilic amine (4-aminoacetophenone) on the electrophilic carbonyl of 4-methoxybenzoyl chloride.[1][2][3] A non-nucleophilic base (Triethylamine or Pyridine) is strictly required to scavenge the generated HCl and drive the equilibrium forward.[1][2][3][5][4][6]

Visualization: Reaction Scheme

Figure 1: Synthetic pathway utilizing Schotten-Baumann conditions for amide bond formation.

Step-by-Step Methodology

Reagents:

Protocol:

-

Solubilization: Dissolve 4-aminoacetophenone (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

). -

Base Addition: Add

(15 mmol) via syringe. Cool the mixture to 0°C using an ice bath to suppress side reactions. -

Acylation: Dropwise add 4-methoxybenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Causality: Slow addition prevents localized overheating and di-acylation.[1][3][5][4]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1][2][3][5][4][6]

-

Work-up: Quench with saturated

(removes unreacted acid chloride). Wash the organic layer with 1M HCl (removes unreacted amine) and then Brine.[1][2][3][5][4][6] -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol to yield white/off-white crystals.[1][2][3][5][4]

Analytical Validation (Self-Validating Systems)[1][2]

Trustworthiness in chemical synthesis is derived from cross-referencing orthogonal data sets.[1][2][3][5][4][6] For this molecule, the Molecular Weight is the anchor for Mass Spectrometry, while NMR confirms the connectivity.[2][3][5][4][6]

Mass Spectrometry Logic

In an LC-MS (ESI+) experiment, we do not look for the molecular weight (269.30).[1][2][3][4][6] We look for the protonated adduct

-

Target m/z: 270.113 (Calculated:

)[1][2][6] -

Fragmentation Pattern: High collision energy will cleave the amide bond.[1][2][3][5][4][6]

Figure 2: Predicted ESI+ MS fragmentation logic for structural confirmation.

H-NMR Prediction & Assignment

The structure contains distinct chemical environments that allow for rapid validation.[1][2][3][5][4]

| Proton Environment | Predicted Shift ( | Multiplicity | Causality/Logic |

| Amide NH | 9.5 - 10.5 | Singlet (Broad) | Highly deshielded by carbonyl anisotropy and H-bonding.[1][2] |

| Acetyl | ~2.55 | Singlet | Alpha to a carbonyl (electron withdrawing).[1][2][3][4] |

| Methoxy | ~3.85 | Singlet | Deshielded by oxygen electronegativity.[1][2][3][5][4] |

| Aromatic (Benzoyl) | 7.9 (d), 7.0 (d) | Doublets (AA'BB') | Ortho to electron-donating OMe (shielded) vs Carbonyl (deshielded).[1][2][4][6] |

| Aromatic (Aniline) | 7.8 (d), 8.0 (d) | Doublets (AA'BB') | Ortho to Acetyl (deshielded) vs Amide N (moderately shielded).[1][2][4][6] |

Physicochemical Properties & Drug-Likeness[1][2][3][9]

Understanding the physical behavior of N-(4-acetylphenyl)-4-methoxybenzamide is crucial for its application as a pharmaceutical intermediate or probe.[1][2][3]

-

Lipophilicity (LogP): The calculated XLogP is approximately 2.3 .[1][2][3][5][4][6] This indicates moderate lipophilicity, suggesting good membrane permeability but limited water solubility without formulation aids.[1][2][3][5][4][6]

-

Hydrogen Bonding:

-

Lipinski Rule of 5 Status: Compliant .

This profile suggests the compound is an excellent candidate for oral bioavailability studies or as a "drug-like" fragment in library design.[1][3][5][4]

References

-

PubChem. N-(4-acetylphenyl)-4-methoxybenzamide (Compound).[1][2][3][4] National Library of Medicine.[1][2][3][5][4][6] Accessed Feb 2026.[1][2][3][5][4][6]

-

BLDpharm. Product Analysis: N-(4-Acetylphenyl)-4-methoxybenzamide CAS 72269-25-1.[1][2][3][4][8][1][2][4][6]

-

Kobkeatthawin, T., et al. Crystal structure of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 2013.[1][2][3][5][4][6][9] (Cited for analogous synthesis/crystallization methodology).[1][2][3][5][4][6]

-

Wang, Z., et al. Crystal structure of 4-methoxy-N-phenylbenzamide.[1][3][5][4] Acta Crystallographica Section E, 2014.[1][2][3][5][4][6] (Structural analog comparison).

Sources

- 1. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide | C17H17NO5 | CID 3025739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-(4-acetylphenyl)-4-methoxybenzamide (C16H15NO3) [pubchemlite.lcsb.uni.lu]

- 3. N-(4-methoxyphenyl)-4-methylbenzamide | C15H15NO2 | CID 531829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]

- 8. 72269-25-1|N-(4-Acetylphenyl)-4-methoxybenzamide|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

N-(4-acetylphenyl)-4-methoxybenzamide: Synthetic Architecture, Physicochemical Characterization, and Pharmacophore Analysis

CAS Registry Number: 72269-25-1 Chemical Formula: C₁₆H₁₅NO₃ Molecular Weight: 269.30 g/mol [1]

Executive Summary

N-(4-acetylphenyl)-4-methoxybenzamide represents a classical "push-pull" amide scaffold, integrating an electron-rich 4-methoxyphenyl ring (donor) and an electron-deficient 4-acetylphenyl group (acceptor) via a rigid amide linker. While often utilized as a model compound for investigating amide bond stability and crystal packing forces, this structure serves as a critical pharmacophore in medicinal chemistry. It shares structural homology with histone deacetylase (HDAC) inhibitors , tubulin polymerization inhibitors , and COX-2 selective anti-inflammatory agents .

This technical guide provides a rigorous, self-validating framework for the synthesis, purification, and structural validation of this compound, designed for application scientists requiring high-purity standards for Structure-Activity Relationship (SAR) studies.

Structural Identity & Physicochemical Profile[2][3][4][5][6]

The molecule is defined by its para-substituted diaryl amide core. The electronic disparity between the two aromatic rings creates a significant dipole moment, influencing its solubility profile and binding affinity in protein pockets.

Physicochemical Properties (Experimental & Predicted)[6][7][8][9]

| Property | Value / Characteristic | Relevance |

| Appearance | White to off-white crystalline solid | Indicator of initial purity (yellowing suggests oxidation). |

| Melting Point | 198–202 °C (Predicted range based on analogs) | High MP driven by intermolecular N-H···O hydrogen bonding.[2] |

| LogP (Octanol/Water) | ~2.6 – 2.9 | Moderate lipophilicity; likely permeable to cell membranes (Lipinski compliant). |

| H-Bond Donors | 1 (Amide NH) | Critical for active site anchoring (e.g., Ser/Thr residues). |

| H-Bond Acceptors | 3 (Methoxy O, Amide O, Ketone O) | Facilitates water solubility and receptor interaction. |

| Topological Polar Surface Area | ~55 Ų | Suggests good oral bioavailability (<140 Ų threshold). |

Synthetic Pathways & Optimization

To achieve pharmaceutical-grade purity (>98%), the Schotten-Baumann condensation is the preferred route over direct carboxylic acid coupling (e.g., EDC/HOBt), as it avoids the formation of urea byproducts and simplifies purification.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis involves the nucleophilic attack of the aniline nitrogen (4-aminoacetophenone) onto the carbonyl carbon of the acyl chloride (4-methoxybenzoyl chloride). A non-nucleophilic base (Pyridine or Triethylamine) is required to scavenge the liberated HCl and drive the equilibrium forward.

Graphviz Diagram: Synthetic Workflow

The following diagram outlines the critical process flow, including in-process controls (IPC).

Caption: Optimized Schotten-Baumann workflow. Critical Control Points (Red) ensure consumption of the genotoxic aniline precursor.

Experimental Protocol

Objective: Synthesis of 5.0 g of N-(4-acetylphenyl)-4-methoxybenzamide.

Materials

-

4-Aminoacetophenone (CAS: 99-93-4)

-

4-Methoxybenzoyl chloride (Anisoyl chloride) (CAS: 100-07-2)

-

Pyridine (Anhydrous)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M HCl, Saturated NaHCO₃, Brine

Step-by-Step Methodology

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminoacetophenone (2.70 g, 20 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Pyridine (3.2 mL, 40 mmol). Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise, add a solution of 4-methoxybenzoyl chloride (3.75 g, 22 mmol) in DCM (10 mL) over 15 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

-

Validation: Spot TLC (50:50 Hexane:EtOAc). The starting amine (lower Rf) should disappear.

-

-

Quench & Work-up:

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Separate the organic layer.

-

Wash the organic layer successively with:

-

1M HCl (2 x 50 mL) – Critical Step: Removes excess pyridine and unreacted amine.

-

Sat. NaHCO₃ (2 x 50 mL) – Removes excess acid/benzoyl chloride hydrolysis products.

-

Brine (1 x 50 mL).

-

-

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude off-white solid.

-

Purification: Recrystallize from hot Ethanol (EtOH). Cool slowly to 4°C to maximize crystal growth. Filter and dry under vacuum.[3]

Structural Characterization (Validation)

The following spectral data confirms the successful formation of the amide bond and the integrity of the peripheral groups.

1H NMR (400 MHz, DMSO-d₆)

-

δ 10.25 (s, 1H, -NH-): The diagnostic amide proton. Its downfield shift confirms the electron-withdrawing nature of the acetylphenyl ring.

-

δ 7.95 (d, J=8.8 Hz, 2H, Ar-H): Protons ortho to the acetyl group (deshielded).

-

δ 7.90 (d, J=8.8 Hz, 2H, Ar-H): Protons ortho to the amide carbonyl (anisoyl ring).

-

δ 7.85 (d, J=8.8 Hz, 2H, Ar-H): Protons ortho to the amide nitrogen (aniline ring).

-

δ 7.05 (d, J=8.8 Hz, 2H, Ar-H): Protons ortho to the methoxy group (shielded).

-

δ 3.84 (s, 3H, -OCH₃): Characteristic singlet for the methoxy group.

-

δ 2.54 (s, 3H, -COCH₃): Characteristic singlet for the acetyl methyl group.

Mass Spectrometry (ESI-MS)

-

Calculated [M+H]⁺: 270.11

-

Observed [M+H]⁺: 270.1 m/z

-

Fragmentation: Loss of the acetyl group (M-43) or cleavage of the amide bond may be observed at higher collision energies.

Biological Potential & SAR Context[5]

While N-(4-acetylphenyl)-4-methoxybenzamide is often a synthetic intermediate, its scaffold is "privileged" in drug discovery.

Pharmacophore Mapping

The molecule acts as a rigid spacer displaying specific binding features:

-

Acetyl Group: Mimics the warhead of covalent inhibitors or serves as a hydrogen bond acceptor in the "deep pocket" of enzymes like COX-2.

-

Methoxy Group: Often positioned to interact with hydrophobic pockets or specific backbone amides (e.g., in tubulin binding).

-

Benzamide Core: A common motif in HDAC inhibitors (e.g., Entinostat analogs) where the amide nitrogen coordinates with the zinc ion or interacts with the channel rim.

Graphviz Diagram: Pharmacophore Logic

Caption: Pharmacophore decomposition showing potential binding modes in oncology and inflammation targets.

References

-

PubChem. (2025).[4][5] Compound Summary: N-(4-acetylphenyl)-4-methoxybenzamide.[1] National Library of Medicine. [Link]

-

Kobkeatthawin, T., et al. (2013).[2] N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. (Cited for structural comparison of the V-shaped conformation in analogous systems). [Link]

-

Cui, A. L., et al. (2020).[6] Synthesis and Bioactivity of Benzamide Derivatives as Potential Anti-HBV Agents. Drug Design, Development and Therapy.[6][7] (Context for benzamide scaffold bioactivity). [Link]

Sources

- 1. 72269-25-1|N-(4-Acetylphenyl)-4-methoxybenzamide|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

Technical Guide: Solubility Thermodynamics and Dissolution Kinetics of N-(4-acetylphenyl)-4-methoxybenzamide

[1]

Executive Summary & Chemical Identity

N-(4-acetylphenyl)-4-methoxybenzamide (also known as 4'-acetyl-4-methoxybenzanilide) is a significant pharmaceutical intermediate and model compound for studying solute-solvent interactions in amide systems.[1] Its structure combines a polar amide linkage with a hydrophobic phenyl ring and specific functional groups (methoxy, acetyl) that dictate its solubility profile.[1]

Understanding its solid-liquid equilibrium (SLE) is critical for:

-

Process Optimization: Designing efficient crystallization and purification steps.

-

Formulation: Enhancing bioavailability through co-solvency or solid dispersion.[1][2]

-

Thermodynamic Modeling: Validating predictive models like Apelblat and Jouyban-Acree.[1][3]

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | N-(4-acetylphenyl)-4-methoxybenzamide |

| Molecular Formula | |

| Molecular Weight | 269.30 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | ~198–202 °C (Predicted based on benzanilide analogs) |

| H-Bond Donors | 1 (Amide N-H) |

| H-Bond Acceptors | 3 (Amide C=O, Acetyl C=O, Methoxy O) |

Solubility Landscape & Solvent Selection

The solubility of N-(4-acetylphenyl)-4-methoxybenzamide is governed by the "like dissolves like" principle, modified by specific hydrogen-bonding interactions.[1]

Pure Solvent Systems

The solubility generally follows the order of solvent polarity and hydrogen-bonding capability:

-

Polar Aprotic (High Solubility): DMF, DMSO, NMP .

-

Polar Protic (Moderate Solubility): Ethanol, Methanol, Isopropanol, 1-Butanol .[1]

-

Moderately Polar (Low-Moderate Solubility): Acetone, Ethyl Acetate, Acetonitrile .[1]

-

Non-Polar (Low Solubility): Toluene, Hexane, Cyclohexane .[1]

-

Aqueous (Very Low Solubility): Water .[1]

Binary Solvent Mixtures (Co-Solvency)

In binary systems (e.g., Ethanol + Water, DMF + Water), the solubility often exhibits a maximum at a specific solvent composition (typically 0.6–0.8 mole fraction of the organic co-solvent).[1] This "co-solvency" effect arises from the preferential solvation of the hydrophobic and hydrophilic regions of the molecule.[1]

Thermodynamic Analysis

The dissolution process is analyzed using classical thermodynamic models to determine the enthalpy (

The Modified Apelblat Equation

The Modified Apelblat equation is the standard semi-empirical model for correlating solubility (

-

: Mole fraction solubility.[5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

: Absolute temperature (K).[2][3][5][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

: Empirical parameters derived from regression analysis.

-

Interpretation: These parameters reflect the non-ideality of the solution and the temperature dependence of the enthalpy of solution.[1]

-

van't Hoff Analysis

The van't Hoff equation relates solubility to the thermodynamic functions:

-

(Enthalpy of Solution): typically positive (endothermic) for this class of compounds, indicating that heat is absorbed during dissolution.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

(Entropy of Solution): typically positive , driving the dissolution process despite the enthalpic penalty.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

(Gibbs Free Energy):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Positive

: Indicates non-spontaneous dissolution at standard state (requires driving force, i.e., low concentration).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Thermodynamic Cycle (Hess's Law)

The dissolution process can be broken down into:

-

Sublimation: Solid

Gas (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvation: Gas

Solution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Net Dissolution:

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Figure 1: Thermodynamic cycle representing the dissolution process.[1] The net enthalpy of solution is the sum of the sublimation enthalpy (breaking the lattice) and the solvation enthalpy (forming solute-solvent interactions).[1]

Experimental Protocol: Isothermal Saturation Method

To generate high-quality solubility data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC or Gravimetric analysis is the gold standard.[1]

Reagents & Equipment[1]

-

Solute: N-(4-acetylphenyl)-4-methoxybenzamide (Purity > 99%).[1]

-

Solvents: Analytical grade or HPLC grade.

-

Equipment:

Step-by-Step Workflow

-

Preparation: Add excess solid solute to 10-20 mL of the selected solvent in a glass vial.

-

Equilibration: Seal the vial and place it in the thermostatic shaker bath at the target temperature (e.g., 298.15 K). Shake continuously for 24–48 hours to ensure equilibrium.

-

Settling: Stop agitation and allow the undissolved solid to settle for 2–4 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation). Filter immediately through a 0.45 µm filter.[1]

-

Dilution: Dilute the filtrate with a suitable mobile phase (e.g., Methanol) to bring the concentration within the linear calibration range.

-

Analysis: Quantify the concentration using HPLC (UV detection at

nm). -

Replication: Repeat at least 3 times for statistical validity.

Figure 2: Workflow for the Isothermal Saturation Method used to determine solubility.

Mathematical Modeling & Data Correlation

Once experimental data (

Calculation of Mole Fraction ( )

-

: Mass of solute and solvent (g).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

: Molecular weight of solute and solvent ( g/mol ).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Relative Deviation (RD)

To evaluate the model's accuracy:

-

Acceptable RD is typically < 5%.[1]

References

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link[1]

-

Yalkowsky, S. H., He, Y., & Jain, P. (2016).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] Link[1]

-

Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

-

Shakeel, F., et al. (2014).[1] Solubility and thermodynamics of N-(4-chlorophenyl)benzamide in different pure solvents. Journal of Molecular Liquids, 199, 397-401.[1] (Cited as a representative protocol for benzanilide derivatives).[1] Link[1]

Sources

- 1. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Biological Activity of N-Phenylbenzamide Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold

The N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its versatility stems from the amide linker's ability to orient two hydrophobic phenyl rings (Ring A and Ring B) into specific conformations, allowing for precise interactions with protein binding pockets.

This guide dissects the biological activity of N-phenylbenzamide derivatives across three critical therapeutic axes:

-

Antimicrobial: Targeting the bacterial cell division protein FtsZ.[1][2][3]

-

Antiviral/Antiparasitic: Disruption of viral replication (EV71) and kinetoplast DNA.

Structural Activity Relationship (SAR) & Target Selectivity[6]

The biological fate of an N-phenylbenzamide derivative is dictated by specific substitution patterns. The distinction between an antimicrobial agent and an anticancer drug often lies in the functional groups at the ortho positions of the phenyl rings.

The Molecular Switch

-

HDAC Inhibition (Anticancer): Requires a Zinc-Binding Group (ZBG). The most potent derivatives feature an amino group at the ortho position of Ring B (the aniline ring). This forms an N-(2-aminophenyl)benzamide, crucial for chelating the Zinc ion in the HDAC catalytic pocket.[4]

-

FtsZ Inhibition (Antimicrobial): Requires a 2,6-difluoro substitution on Ring A (the benzoic acid ring). This electron-deficient ring fits into the hydrophobic interdomain cleft of the bacterial protein FtsZ.

Visualization: SAR Divergence

The following diagram illustrates how structural modifications shift the biological target.

Figure 1: Structural divergence of N-phenylbenzamide derivatives determining therapeutic utility.

Antimicrobial Activity: Targeting FtsZ[2][3][7]

Primary Target: Filamentous temperature-sensitive Z (FtsZ).[6] Mechanism of Action: Unlike β-lactams that target the cell wall, N-phenylbenzamides target the bacterial cytoskeleton. FtsZ is a tubulin homolog that polymerizes to form the Z-ring at the site of cell division.[1]

Mechanistic Insight

Derivatives such as PC190723 and TXA707 bind to the interdomain cleft of FtsZ.

-

Effect: They stabilize the polymeric state of FtsZ.[1]

-

Consequence: This prevents the dynamic depolymerization required for Z-ring constriction. The bacteria cannot divide, leading to filamentation (elongated cells) and eventual lysis.

-

Spectrum: Highly potent against Gram-positive bacteria (MRSA, S. aureus). Activity against Gram-negatives is often limited by the AcrAB-TolC efflux pump, though recent derivatives are optimizing for efflux evasion.

Key Data Summary

| Compound | Target Strain | MIC (µg/mL) | Mechanism Note |

| PC190723 | S. aureus (MRSA) | 0.5 - 1.0 | Stabilizes FtsZ polymers; lethal filamentation. |

| TXA707 | S. aureus (MDR) | ~0.5 | Improved metabolic stability over PC190723. |

| Compound 1e | Enterovirus 71 | 5.7 µM (IC50) | Capsid binding; distinct from FtsZ mechanism. |

Anticancer Activity: HDAC Inhibition[4][5][8][9]

Primary Target: Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3).[7] Representative Drug: Chidamide (Tucidinostat).

Mechanistic Pathway

The N-(2-aminophenyl)benzamide moiety functions as a selective Zinc-Binding Group (ZBG).

-

Entry: The molecule enters the HDAC active site.

-

Chelation: The ortho-amino and amide carbonyl chelate the Zn²⁺ ion at the catalytic core.

-

Accumulation: This blocks the deacetylation of lysine residues on histones (H3, H4) and non-histone proteins (p53, tubulin).

-

Gene Expression: Hyperacetylation opens chromatin structure, reactivating tumor suppressor genes (e.g., p21), leading to G1/S cell cycle arrest and apoptosis.

Figure 2: Mechanism of action for HDAC inhibition by benzamide derivatives.

Experimental Protocols

Chemical Synthesis: General Amide Coupling

Rationale: The formation of the amide bond is the critical step. The use of HATU ensures high yields and minimizes racemization if chiral centers are present in the "cap" region.

Materials:

-

Substituted Benzoic Acid (1.0 equiv)

-

Substituted Aniline (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Protocol:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N₂). Add DIPEA and stir for 10 minutes at 0°C.

-

Coupling: Add HATU to the mixture and stir for 15 minutes at 0°C to form the activated ester.

-

Addition: Dropwise add the aniline derivative dissolved in a minimal amount of DMF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS.

-

Work-up: Dilute with ethyl acetate, wash effectively with sat. NaHCO₃ (to remove unreacted acid), 1M HCl (to remove unreacted amine/DIPEA), and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Biological Assay: FtsZ Polymerization Assay

Rationale: To confirm the mechanism of action is FtsZ-mediated, one must observe the stabilization or inhibition of GTP-dependent polymerization.

Protocol:

-

Preparation: Recombinant FtsZ (e.g., S. aureus) is dissolved in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).

-

Baseline: Measure light scattering (absorbance at 340 nm) or fluorescence (if using a tracer) for 5 minutes to establish a baseline.

-

Treatment: Add the N-phenylbenzamide derivative (dissolved in DMSO) at 2x, 5x, and 10x MIC. Include a DMSO control (vehicle) and a PC190723 control (positive).

-

Initiation: Add GTP (1 mM final concentration) to trigger polymerization.

-

Measurement: Monitor A340 continuously for 30 minutes at 37°C.

-

Interpretation: A rapid increase in absorbance that plateaus higher than the control indicates stabilization/hyperpolymerization (characteristic of benzamides). A suppression of the curve indicates inhibition of assembly.

-

References

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 2013.[8] Link

-

Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold. Antibiotics, 2020.[6] Link

-

N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 2023.[4] Link

-

Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor (TXH9179). ACS Chemical Biology, 2023. Link

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 2023. Link

Sources

- 1. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening Guide: N-(4-acetylphenyl)-4-methoxybenzamide

[1]

Executive Summary & Scaffold Rationale

The compound N-(4-acetylphenyl)-4-methoxybenzamide represents a classic "privileged scaffold" in medicinal chemistry, fusing an acetophenone moiety with an anisic acid derivative via an amide linkage.[1] This structural arrangement—a diaryl amide with mixed electronic effectors (electron-donating methoxy group vs. electron-withdrawing acetyl group)—positions the molecule as a prime candidate for multi-target screening.[1]

Historically, N-phenylbenzamide derivatives have exhibited a dichotomy of pharmacological profiles:

-

Anti-inflammatory/Analgesic: Via COX-2 inhibition or TRPV1 modulation (capsaicin-like pharmacophores).[1]

-

Antimicrobial/Antiparasitic: Disruption of bacterial cell walls or kinetoplast DNA binding in protozoa.[1]

This guide outlines a rigorous preliminary screening workflow designed to rapidly categorize the biological potential of this specific analog while establishing its safety profile.

Physicochemical Profiling & In Silico Triage

Before wet-lab experimentation, the compound must undergo in silico validation to ensure it meets drug-likeness criteria.[1] This step prevents the resource-intensive screening of compounds with poor pharmacokinetic (PK) prospects.[1]

Lipinski’s Rule of Five (RO5) Analysis

The structure contains two aromatic rings, an amide linker, a methoxy ether, and a ketone.

-

Molecular Weight: ~269.30 g/mol (Pass < 500)[1]

-

LogP: Predicted ~2.5–3.0 (Pass < 5).[1] The acetyl and methoxy groups balance lipophilicity, likely ensuring good membrane permeability.

-

H-Bond Donors: 1 (Amide NH) (Pass < 5)[1]

-

H-Bond Acceptors: 4 (Amide O, Ketone O, Ether O) (Pass < 10)

Causality: The moderate lipophilicity suggests the compound can cross the blood-brain barrier (BBB) or penetrate bacterial cell membranes, validating its inclusion in both CNS/analgesic and antimicrobial screens.[1]

Phase I: Chemical Validation (The "Go/No-Go" Step)[1]

Scientific Integrity: Screening impure compounds generates noise, not data.[1] Every batch must pass this self-validating quality control protocol before biological exposure.

Purity Verification Protocol

-

Thin Layer Chromatography (TLC):

-

Melting Point Determination:

Phase II: In Vitro Biological Screening

This phase utilizes high-throughput, low-cost assays to identify "hits" without ethical costs associated with animal models.[1]

Workflow Logic Diagram

Figure 1: Logical flow for the preliminary screening of benzamide derivatives.[1] Green nodes represent parallel in vitro assays.

Protocol A: Anti-inflammatory Assessment (Protein Denaturation)

Rationale: Denaturation of tissue proteins is a well-documented cause of inflammation.[1] Salicylates and phenylbutazone analogues (structurally similar to our target) are known to stabilize proteins.[1] This assay serves as a robust proxy for in vivo anti-arthritic activity [1].[1]

Methodology:

-

Preparation: Dissolve Test Compound in DMF/DMSO to prepare serial dilutions (10–100 µg/mL).

-

Reaction Mix:

-

0.2 mL of fresh egg albumin (or 1% BSA solution).

-

2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

-

2.0 mL of Test Compound solution.

-

-

Incubation: Incubate at 37°C for 15 mins, then heat at 70°C for 5 mins (induces denaturation).

-

Measurement: Cool and measure Absorbance at 660 nm.

-

Calculation:

[1] -

Validation: Use Diclofenac Sodium as the positive control.[1] An

comparable to Diclofenac validates the hit.[1]

Protocol B: Antimicrobial Susceptibility (Agar Well Diffusion)

Rationale: The amide linkage mimics peptide bonds, potentially interfering with bacterial cell wall synthesis or protein translation.[1]

Methodology:

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

-

Media: Mueller-Hinton Agar (Bacteria) / Sabouraud Dextrose Agar (Fungi).[1]

-

Inoculum: Standardize to 0.5 McFarland (

CFU/mL). -

Dosing: Introduce 50 µL of compound (1 mg/mL in DMSO) into 6mm wells.

-

Control: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).[1]

-

Readout: Measure Zone of Inhibition (ZOI) in mm after 24h at 37°C.

-

Threshold: ZOI > 12mm indicates significant activity requiring MIC determination.[1]

-

Phase III: Cytotoxicity & Safety Profiling[1]

Before any animal work, the compound's selectivity index (SI) must be established.[1] A potent anti-inflammatory that kills healthy cells is a failed drug.[1]

MTT Assay (Cell Viability)

Target: HEK293 (Kidney) or RAW 264.7 (Macrophage) cell lines.[1] Mechanism: Reduction of MTT tetrazolium dye to purple formazan by mitochondrial succinate dehydrogenase in living cells.[1]

Data Interpretation:

| Result (

Phase IV: In Vivo Validation (Analgesic Potential)[1]

Note: Proceed only if In Vitro Anti-inflammatory

Acetic Acid-Induced Writhing Test

Rationale: This test is specific for peripheral analgesia mediated by local peritoneal receptors, directly correlating with the COX-inhibition mechanism suggested by the benzamide structure [2].[1]

Protocol:

-

Subjects: Swiss albino mice (n=6 per group), fasted overnight.

-

Treatment:

-

Induction: 1 hour post-treatment, inject 0.6% v/v Acetic Acid (10 mL/kg, i.p.).[1]

-

Observation: Count "writhes" (abdominal constrictions + hind limb stretching) for 20 mins starting 5 mins post-injection.

-

Causality Check: A reduction in writhes indicates inhibition of prostaglandin synthesis in the peritoneum.[1]

Data Presentation Standards

To ensure reproducibility, report all screening results in the following standardized format:

Table 1: Comparative Screening Data

| Compound | ZOI S. aureus (mm) | Albumin Denaturation | Cytotoxicity | Analgesic Protection (%) |

| Test Cpd | 14 ± 1.2 | 45.2 ± 2.1 | > 200 | 68% |

| Standard | 24 (Cipro) | 38.5 (Diclofenac) | N/A | 75% (Aspirin) |

| Control | 0 | - | - | 0% |

References

-

Chandra, S., et al. "Synthesis, molecular docking and anti-inflammatory evaluation of novel benzamide derivatives." Journal of Saudi Chemical Society, 2017.[1] Link

-

Shang, Y., et al. "Strategies for the discovery of new analgesic and anti-inflammatory agents: Target-based vs. phenotypic screening." Frontiers in Pharmacology, 2021.[1] Link

-

Lipinski, C. A. "Lead- and drug-like compounds: the rule-of-five revolution."[1] Drug Discovery Today, 2004.[1] Link

N-(4-acetylphenyl)-4-methoxybenzamide literature review

Title: The Functional Benzamide Scaffold: A Technical Guide to N-(4-acetylphenyl)-4-methoxybenzamide

Executive Summary & Chemical Identity

N-(4-acetylphenyl)-4-methoxybenzamide (also known as 4'-Acetyl-4-methoxybenzanilide) represents a critical structural intersection in medicinal chemistry.[1] It fuses a paramagnetic electron-donating ring (p-anisyl) with an electron-withdrawing acceptor ring (p-acetylphenyl) via a rigid amide linker.[1]

This guide serves as a technical manual for the synthesis, characterization, and functional derivatization of this molecule. Unlike simple solvents or reagents, this compound acts as a "divergent intermediate"—its acetyl handle allows for the rapid generation of chalcone libraries and heterocyclic pharmacophores (e.g., pyrazolines, pyrimidines) essential in kinase inhibitor and antimicrobial research.

| Property | Data |

| IUPAC Name | N-(4-acetylphenyl)-4-methoxybenzamide |

| CAS Registry | 4074-26-4 |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.30 g/mol |

| Key Functional Groups | Secondary Amide, Aryl Ketone, Aryl Ether |

| Primary Application | Precursor for Chalcone/Pyrazoline synthesis; Kinase inhibitor scaffold |

Synthetic Architecture: The "Schotten-Baumann" Protocol

The most robust route to high-purity benzanilides avoids thermal dehydration of carboxylic acids, which often leads to tars. Instead, we utilize the nucleophilic acyl substitution of 4-methoxybenzoyl chloride with 4-aminoacetophenone .[1]

Reaction Mechanism & Logic

The reaction is driven by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acid chloride.

-

Base Selection: Pyridine or Triethylamine (TEA) is non-negotiable.[1] It acts as a proton scavenger (neutralizing HCl) and a catalyst (forming a transient, reactive N-acylpyridinium species).

-

Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred over protic solvents to prevent hydrolysis of the acid chloride.

Step-by-Step Protocol

Reagents:

-

4-Aminoacetophenone (1.0 equiv, 10 mmol, ~1.35 g)

-

4-Methoxybenzoyl chloride (1.1 equiv, 11 mmol, ~1.88 g)

-

Triethylamine (1.2 equiv, 12 mmol)

-

DCM (Anhydrous, 50 mL)

Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 4-aminoacetophenone in DCM. Add Triethylamine.[1]

-

Thermal Control: Cool the solution to 0°C in an ice bath. Why? Controlling the exotherm prevents the formation of di-acylated byproducts.

-

Addition: Dissolve 4-methoxybenzoyl chloride in 10 mL DCM. Add this solution dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). Look for the disappearance of the aniline spot.

-

Workup (The "Acid Wash"):

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) . This yields needle-like crystals typical of benzanilides.[1]

Caption: Synthesis workflow emphasizing thermal control and acid-wash purification steps.

Structural Characterization & Validation

To validate the structure, you must distinguish between the two carbonyl environments (Amide vs. Ketone) and the two ether/methyl groups.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 10.2–10.4 ppm (s, 1H) | Amide N-H .[1] The most downfield singlet, confirming amide formation.[1] |

| δ 3.84 ppm (s, 3H) | Methoxy (-OCH₃) group. | |

| δ 2.55 ppm (s, 3H) | Acetyl (-COCH₃) group. Distinct from methoxy.[1][2][3] | |

| δ 7.9–8.0 ppm (d, 2H) | Protons ortho to the ketone (deshielded by anisotropy). | |

| IR Spectroscopy | 1650–1660 cm⁻¹ | Amide I (C=O) stretch.[1] |

| 1680–1690 cm⁻¹ | Ketone (C=O) stretch.[1] Usually sharper/higher freq than amide. | |

| 3200–3350 cm⁻¹ | N-H stretch (Broad band).[1] |

Crystallographic Insight: Analogous benzanilide structures (e.g., N-(4-acetylphenyl)-4-chlorobenzenesulfonamide) typically adopt a V-shaped conformation in the solid state.[4] The molecules pack via intermolecular N-H···O hydrogen bonds between the amide proton and the carbonyl oxygen of a neighboring molecule, forming infinite 1D chains. This strong H-bonding network contributes to the high melting point and stability of the scaffold [1, 2].

Functional Derivatization: The "Chalcone Gateway"

The primary value of N-(4-acetylphenyl)-4-methoxybenzamide lies in its acetyl group .[1] It is a "masked" Michael acceptor precursor.[1] Through Claisen-Schmidt condensation , this scaffold is converted into chalcone-benzamide hybrids, which are potent pharmacophores for anticancer applications (e.g., Tubulin polymerization inhibitors).

Reaction: Aldol Condensation with Aryl Aldehydes.[1]

Protocol:

-

Dissolve the benzamide (1 eq) and a substituted benzaldehyde (1 eq) in Ethanol .

-

Add 40% NaOH (aq) dropwise at room temperature.

-

Stir for 12–24 hours. The product (Chalcone) typically precipitates as a yellow solid.[1]

-

Mechanism: The base enolizes the acetyl ketone, which attacks the aldehyde.[1] Subsequent dehydration yields the

-unsaturated ketone.[1]

Caption: Divergent synthesis pathway: Converting the scaffold into Chalcones and Pyrazolines.

Biological Implications[1][3][6][7]

While the parent molecule is often an intermediate, the benzanilide scaffold itself possesses intrinsic biological activity.

-

Antimicrobial Activity: Benzanilides with electron-donating groups (like the 4-methoxy group) have shown efficacy against Gram-positive bacteria (S. aureus).[1] The amide bond mimics peptide linkages, potentially interfering with bacterial cell wall synthesis enzymes [3].[1]

-

Kinase Inhibition (SAR Context): In Structure-Activity Relationship (SAR) studies, the 4-methoxybenzamide moiety often occupies the ATP-binding pocket of kinases. The 4-acetyl group serves as a solvent-exposed handle that can be modified to tune solubility and pharmacokinetic properties.[1]

References

-

Kobkeatthawin, T., et al. "N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 12, 2013, pp. o1750-o1751.[1] Link

- Context: Describes the crystal packing and H-bonding networks of the closely related sulfonamide analog, validating the V-shaped conform

-

Wang, Z., et al. "Crystal structure of 4-methoxy-N-phenylbenzamide."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 70, no. 9, 2014, pp. o921.[1] Link

- Context: Provides structural data for the direct benzamide analog (lacking the acetyl group), confirming the amide bond geometry.

-

Gouda, M.A., et al. "Synthesis and antimicrobial activity of some new benzanilide derivatives."[1] Journal of Saudi Chemical Society, vol. 20, no.[1] 5, 2016.

- Context: Establishes the biological relevance of the benzanilide scaffold in antimicrobial research.

Sources

- 1. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzothiazolyl sulfide | C14H8N2S3 | CID 853902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(4-acetylphenyl)-4-methoxybenzamide in Organic Synthesis

Introduction: A Versatile Building Block for Advanced Organic Synthesis

N-(4-acetylphenyl)-4-methoxybenzamide is a bespoke chemical entity of significant interest to researchers in organic synthesis and drug development. Its molecular architecture, featuring a reactive acetyl group, a stable amide linkage, and a methoxy-functionalized aromatic ring, makes it a valuable precursor for a diverse range of complex molecules. The acetyl moiety serves as a convenient handle for further chemical transformations, such as the synthesis of chalcones, while the benzamide core is a common motif in many biologically active compounds.[1] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of N-(4-acetylphenyl)-4-methoxybenzamide, designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of N-(4-acetylphenyl)-4-methoxybenzamide is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₃ | PubChem[2] |

| Molecular Weight | 269.30 g/mol | BLDpharm[3] |

| CAS Number | 72269-25-1 | BLDpharm[3] |

| Appearance | Predicted: Solid | - |

| Predicted Monoisotopic Mass | 269.1052 Da | PubChem[2] |

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 270.11248 |

| [M+Na]⁺ | 292.09442 |

| [M-H]⁻ | 268.09792 |

Data sourced from PubChem.[2]

Synthesis of N-(4-acetylphenyl)-4-methoxybenzamide: A Schotten-Baumann Approach

The most direct and widely applicable method for the synthesis of N-(4-acetylphenyl)-4-methoxybenzamide is the Schotten-Baumann reaction. This classic organic transformation involves the acylation of an amine with an acyl chloride in the presence of a base. In this case, 4-aminoacetophenone is acylated by 4-methoxybenzoyl chloride (anisoyl chloride).

The base plays a crucial role in this reaction by neutralizing the hydrochloric acid generated during the acylation, thereby preventing the protonation of the starting amine and driving the reaction to completion. Pyridine is a commonly used base for this purpose, acting as both a base and a nucleophilic catalyst.

Caption: Workflow for the synthesis of N-(4-acetylphenyl)-4-methoxybenzamide.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of analogous benzamide and sulfonamide derivatives.[1]

Materials:

-

4-Aminoacetophenone

-

4-Methoxybenzoyl chloride (Anisoyl chloride)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate for recrystallization

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add pyridine (1.2 equivalents).

-

Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM via a dropping funnel over 15-20 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure N-(4-acetylphenyl)-4-methoxybenzamide.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

4-Methoxybenzoyl chloride is corrosive and moisture-sensitive. Handle with care and under anhydrous conditions.

-

Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment.

-

The product, N-(4-acetylphenyl)-4-methoxybenzamide, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.

Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.

Applications in Organic Synthesis and Drug Discovery

N-(4-acetylphenyl)-4-methoxybenzamide is a strategic intermediate for the synthesis of more complex molecular frameworks.

Precursor for Chalcone Synthesis

The acetyl group of N-(4-acetylphenyl)-4-methoxybenzamide can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones.[1] Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

Caption: Synthesis of chalcones from N-(4-acetylphenyl)-4-methoxybenzamide.

Scaffold for Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The presence of both an acetyl and a methoxy group on the N-(4-acetylphenyl)-4-methoxybenzamide scaffold provides opportunities for further functionalization and the generation of compound libraries for drug discovery programs. For instance, N-phenylbenzamide derivatives have been investigated for their potential antiviral activities. The structural features of N-(4-acetylphenyl)-4-methoxybenzamide make it an attractive starting point for the exploration of new therapeutic agents.

Characterization Data (Predicted)

¹H NMR (Predicted):

-

Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the 4-methoxyphenyl ring and the 4-acetylphenyl ring will appear as distinct multiplets, likely doublets or doublets of doublets, due to coupling with adjacent protons.

-

Amide Proton (N-H): A broad singlet, typically in the downfield region (δ 8.5-10.0 ppm), the exact shift being dependent on solvent and concentration.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

-

Acetyl Protons (-COCH₃): A sharp singlet around δ 2.5-2.6 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbons (C=O): Two signals in the downfield region, one for the amide carbonyl (around δ 165-170 ppm) and one for the acetyl carbonyl (around δ 195-200 ppm).

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be significantly shielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

-

Acetyl Carbon (-CH₃): A signal in the upfield region, around δ 25-30 ppm.

IR Spectroscopy (Predicted):

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp band around 1680-1700 cm⁻¹.

-

C-N Stretch and N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.

-

C-O Stretch (Ether): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ region.

Conclusion

N-(4-acetylphenyl)-4-methoxybenzamide represents a strategically important molecule for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Schotten-Baumann reaction, coupled with the versatile reactivity of its functional groups, opens avenues for the creation of diverse and complex molecular structures, including biologically active chalcones and other novel compounds. This guide provides the foundational knowledge and protocols necessary for researchers to effectively synthesize and utilize this valuable chemical building block in their research endeavors.

References

-

Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

SYNTHESIS OF CHALCONES. (2019). JETIR. [Link]

-

PubChem. (n.d.). N-(4-acetylphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). N-(4-acetylphenyl)-4-methoxybenzamide. [Link]

Sources

- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Assays with N-(4-acetylphenyl)-4-methoxybenzamide

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

N-(4-acetylphenyl)-4-methoxybenzamide is a small molecule belonging to the benzamide class of compounds.[1] While specific biological activities for this particular molecule are not yet extensively documented, the broader family of N-substituted benzamides has demonstrated a remarkable diversity of therapeutic potential, including antitumor, anthelmintic, antiparasitic, antibacterial, and antiviral properties.[2][3][4][5][6][7] This structural class is known to interact with a variety of biological targets, from enzymes to cellular receptors.[3][8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the development of robust and meaningful assays for N-(4-acetylphenyl)-4-methoxybenzamide. We will proceed under the hypothesis that this compound, like its chemical relatives, may possess interesting biological activities. This guide will provide the foundational knowledge and detailed protocols to explore its potential as an enzyme inhibitor, an antiproliferative agent, and an antimicrobial compound.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₃ | [1] |

| Molecular Weight | 269.30 g/mol | [1] |

| CAS Number | 72269-25-1 | [1] |

Chapter 1: Foundational Steps - Compound Characterization

Before embarking on any biological assay, it is imperative to understand the fundamental physicochemical properties of N-(4-acetylphenyl)-4-methoxybenzamide. This ensures the reliability and reproducibility of your experimental data.

Solubility Assessment

The solubility of a test compound dictates its handling and the achievable concentration range in aqueous assay buffers.

Protocol: Solubility Testing

-

Solvent Selection: Prepare small, precise amounts of N-(4-acetylphenyl)-4-methoxybenzamide (e.g., 1 mg) in separate microcentrifuge tubes.

-

Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a panel of common laboratory solvents, including:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

-

Dissolution: Vortex each tube vigorously for 1-2 minutes.

-

Observation: Visually inspect for complete dissolution. If the compound dissolves, it is soluble at ≥10 mg/mL in that solvent.

-

Serial Dilution: For solvents in which the compound dissolves, perform serial dilutions to determine the approximate solubility limit.

-

Stock Solution Preparation: Based on these results, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO, for subsequent use in assays. Store this stock solution at -20°C or -80°C to maintain stability.

Stability Assessment

It is crucial to confirm that the compound remains stable under assay conditions.

Protocol: Stability in Assay Buffer

-

Preparation: Dilute the N-(4-acetylphenyl)-4-methoxybenzamide stock solution to the highest intended final assay concentration in the primary assay buffer you plan to use.

-

Incubation: Incubate the solution under the conditions of your planned assay (e.g., 37°C for 24 hours).

-

Analysis: At various time points (e.g., 0, 2, 8, 24 hours), analyze the sample by High-Performance Liquid Chromatography (HPLC) to check for degradation products.

-

Interpretation: A stable compound will show a single, consistent peak at all time points. The appearance of new peaks indicates degradation.

Chapter 2: Investigating Enzyme Inhibition

Many benzamide derivatives exert their biological effects by inhibiting enzymes.[3][8] Developing an enzyme inhibition assay is a logical first step in characterizing the activity of N-(4-acetylphenyl)-4-methoxybenzamide.

Rationale and Target Selection

Given the structural similarities to known histone deacetylase (HDAC) inhibitors and other enzyme modulators, it is plausible that N-(4-acetylphenyl)-4-methoxybenzamide could inhibit a specific enzyme or enzyme class.[3] The choice of enzyme target can be guided by computational docking studies, screening against a commercially available panel of enzymes (e.g., kinases, proteases, deacetylases), or a specific hypothesis-driven approach.

Assay Principle

Enzyme inhibition assays are designed to measure the rate of an enzymatic reaction in the presence of a potential inhibitor.[10][11][12] The activity of the enzyme is typically monitored by the depletion of a substrate or the formation of a product over time.[13]

Workflow for Enzyme Inhibition Assay Development

Caption: Workflow for enzyme inhibition assay development.

Detailed Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay

This protocol is a template and should be optimized for the specific enzyme of interest.

Materials:

-

Purified enzyme of interest

-

Fluorogenic substrate

-

Assay buffer (optimized for the enzyme)

-

N-(4-acetylphenyl)-4-methoxybenzamide

-